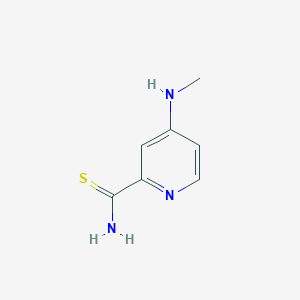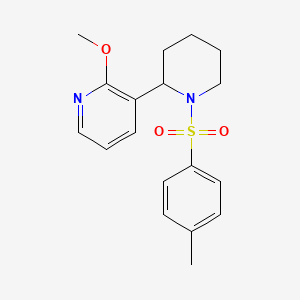
4-(3-Bromophenyl)-2-methylthiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromophenyl)-2-methylthiazol-5-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a bromophenyl group attached to the thiazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2-methylthiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromoaniline with α-bromoacetone in the presence of a base, followed by cyclization with sulfur and ammonia to form the thiazole ring . The reaction conditions often require heating and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-2-methylthiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the compound’s electronic properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(3-Bromophenyl)-2-methylthiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-2-methylthiazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain targets, while the thiazole ring can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar structure but with the bromine atom in a different position on the phenyl ring.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring instead of a thiazole ring.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Features a pyrazole ring and additional functional groups.
Uniqueness
4-(3-Bromophenyl)-2-methylthiazol-5-amine is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a thiazole ring. This combination can confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9BrN2S |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2-methyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-13-9(10(12)14-6)7-3-2-4-8(11)5-7/h2-5H,12H2,1H3 |
InChI Key |
HCXCHDKZWLNOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


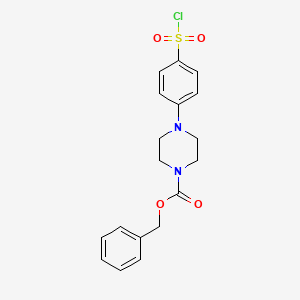


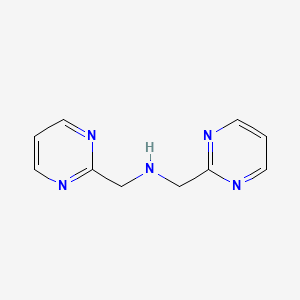

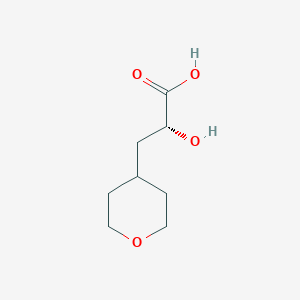


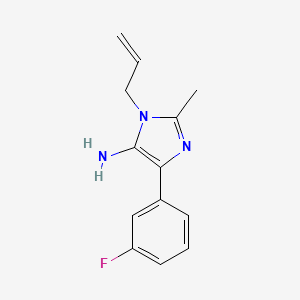

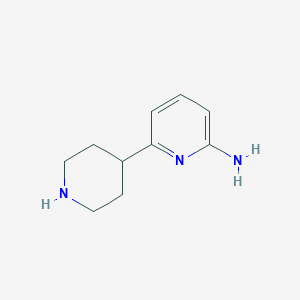
![7-methoxy-5H-pyrido[4,3-b]indole](/img/structure/B11808558.png)
